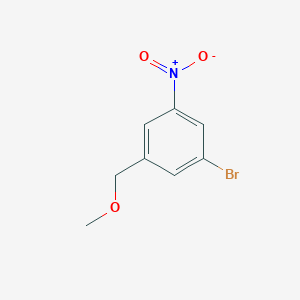

1-Bromo-3-(methoxymethyl)-5-nitrobenzene

Description

Overview of Halogenated Nitroaromatic Compounds in Organic Synthesis

Halogenated nitroaromatic compounds are a significant class of industrial chemicals widely utilized as starting materials in the synthesis of diverse products, including dyes, polymers, pesticides, and explosives. nih.gov Their importance is largely due to the presence of two key functional groups: the nitro group and the halogen. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. quora.com This feature is crucial for introducing nucleophiles to the aromatic system.

These compounds are pivotal intermediates, particularly in the production of halogenated anilines through the selective catalytic reduction of the nitro group. researchgate.net Halogenated anilines are fundamental building blocks for many agrochemicals (like herbicides and pesticides), pharmaceuticals, and pigments. researchgate.net The challenge in their synthesis lies in selectively reducing the nitro group without cleaving the carbon-halogen bond (hydrodehalogenation), a common side reaction. researchgate.net The development of highly selective heterogeneous catalysts for this transformation is an active area of research. researchgate.net Furthermore, the varied electronic effects of different halogens (F, Cl, Br, I) and their positions relative to the nitro group allow for fine-tuning the reactivity of the aromatic ring for subsequent chemical modifications. researchgate.net

Significance of Methoxymethyl Ethers in Aromatic Systems

In the realm of organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl groups, including phenols (aromatic alcohols). adichemistry.comwikipedia.org

The MOM group is an acetal (B89532), which imparts specific stability characteristics. It is generally stable across a pH range of 4 to 12 and is resistant to many oxidizing and reducing agents, as well as various nucleophiles and bases. adichemistry.com This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. adichemistry.com However, the MOM group is sensitive to acidic conditions, which facilitates its removal (deprotection). Cleavage is typically achieved through acid hydrolysis, for instance, by treatment with hydrochloric acid in an alcohol solvent. adichemistry.com Recent studies have also explored chemoselective transformations of aromatic MOM ethers, revealing different reaction pathways compared to their aliphatic counterparts under certain conditions. acs.orgacs.org This differential reactivity provides synthetic chemists with more sophisticated strategies for selective deprotection and functionalization. acs.org

Structural Basis for Reactivity Profile of 1-Bromo-3-(methoxymethyl)-5-nitrobenzene

The reactivity of 1-Bromo-3-(methoxymethyl)-5-nitrobenzene is dictated by the cumulative electronic effects of its three substituents and their meta-disposition on the benzene (B151609) ring. Each group exerts distinct inductive and resonance effects that modify the electron density of the aromatic system.

Nitro Group (-NO₂): Located at C5, the nitro group is a powerful deactivating group. It strongly withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M). quora.com This significantly reduces the ring's nucleophilicity, making electrophilic aromatic substitution reactions more difficult. msu.edu By resonance, it particularly depletes electron density at the ortho (C4, C6) and para (C2) positions relative to itself. Consequently, it acts as a meta-director for electrophilic substitution. stackexchange.com Conversely, this electron withdrawal stabilizes the intermediate carbanion (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby activating the ring towards such reactions, especially at positions ortho and para to the nitro group. stackexchange.com

Methoxymethyl Group (-OCH₂OCH₃): As an ether substituent attached to the aromatic ring (via the first oxygen), this group at C3 is activating. The oxygen atom adjacent to the ring donates electron density through a strong resonance effect (+M), which outweighs its inductive electron withdrawal (-I). This increases the ring's electron density, particularly at the ortho (C2, C4) and para (C6) positions, making it more susceptible to electrophilic attack at these sites.

For electrophilic aromatic substitution , the directing effects are as follows:

The -NO₂ group at C5 directs meta, to C1 (already substituted) and C3 (already substituted).

The -Br group at C1 directs ortho/para, to C2, C4, and C6.

The -OCH₂OCH₃ group at C3 directs ortho/para, to C2, C4, and C6.

For nucleophilic aromatic substitution , the strong activation by the nitro group is key. The carbon atoms ortho and para to the nitro group (C1, C3, and C4/C6) are rendered more electrophilic. Since the bromine atom at C1 is a good leaving group and is ortho to the nitro group at C5, this position is a likely site for nucleophilic attack.

Data Tables

Table 1: Physicochemical Properties of the Related Compound 1-Bromo-3-methoxy-5-nitrobenzene

| Property | Value |

| CAS Number | 16618-67-0 |

| Molecular Formula | C₇H₆BrNO₃ |

| Molecular Weight | 232.03 g/mol |

| Melting Point | 86.0 to 90.0 °C |

| Boiling Point (Predicted) | 295.3 ± 20.0 °C |

| Density (Predicted) | 1.640 ± 0.06 g/cm³ |

| IUPAC Name | 1-bromo-3-methoxy-5-nitrobenzene |

Table 2: Summary of Substituent Effects on the Aromatic Ring

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (Electrophilic) |

| -NO₂ (Nitro) | Deactivating | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | Meta |

| -Br (Bromo) | Deactivating | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| -OCH₂OCH₃ (Methoxymethyl ether) | Activating | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

1-bromo-3-(methoxymethyl)-5-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO3/c1-13-5-6-2-7(9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 |

InChI Key |

WSBXHXUBYXZROZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 3 Methoxymethyl 5 Nitrobenzene and Analogous Systems

Strategies for Introducing the Nitro Group into Brominated Aromatic Systems

The introduction of a nitro group onto an aromatic ring is a cornerstone transformation in organic synthesis, typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Nitration: Regioselectivity and Control

Electrophilic aromatic nitration is the most common method for introducing a nitro group. The reaction typically involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from concentrated nitric acid and a strong acid catalyst, usually concentrated sulfuric acid. masterorganicchemistry.comchemguide.co.uk The nitronium ion is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

The regioselectivity of the reaction—the position at which the nitro group is introduced—is dictated by the electronic properties of the substituents already present on the aromatic ring. Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing.

In a precursor such as 1-bromo-3-(methoxymethyl)benzene, two different directing effects are at play:

Bromo Group (-Br): Halogens are deactivating yet ortho-, para-directing. They withdraw electron density from the ring inductively (deactivating), but they can donate electron density through resonance (ortho-, para-directing).

Methoxymethyl Group (-CH₂OCH₃): This group is considered activating and ortho-, para-directing. The oxygen atom can donate lone-pair electrons into the ring system via resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

When both groups are present, the more strongly activating group generally controls the position of substitution. In this case, the methoxymethyl group is the more powerful activating and directing group. The nitro group is therefore directed to the positions that are ortho and para to the methoxymethyl group. The final substitution pattern in 1-bromo-3-(methoxymethyl)-5-nitrobenzene is consistent with the nitro group adding to a position that is ortho to the bromo group and meta to the methoxymethyl group, suggesting the nitration step may occur before the methoxymethyl group is installed, or that steric hindrance and electronic factors combine to yield this specific isomer. For example, in the nitration of m-bromotoluene, the major products result from nitration at the positions ortho and para to the activating methyl group.

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -Br (Bromo) | Deactivating | Ortho, Para |

| -OCH₃ (Alkoxy) | Activating | Ortho, Para |

| -CH₂OCH₃ (Methoxymethyl) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Alternative Nitration Protocols for Substituted Benzenes

While the classic mixed-acid (HNO₃/H₂SO₄) method is widely used, its harsh conditions can be incompatible with sensitive substrates. masterorganicchemistry.com Consequently, a variety of alternative and milder nitration protocols have been developed. These methods often offer improved regioselectivity and functional group tolerance. sci-hub.se

Recent advancements include the use of bench-stable, easy-to-handle nitrating reagents. For example, N-nitrosaccharin has been introduced as a controllable source of the nitronium ion, allowing for the mild and practical nitration of arenes with exceptional functional group tolerance. nih.gov The reaction can be performed in solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or with a Lewis acid catalyst such as magnesium perchlorate (B79767) [Mg(ClO₄)₂] in acetonitrile. nih.gov Other systems involve metal-catalyzed reactions, such as copper-catalyzed nitrations that can provide specific regioselectivity, including directed C-H nitration. sci-hub.se

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| Conc. HNO₃ / Conc. H₂SO₄ | 0-50 °C | Classic, strong electrophile generation. chemguide.co.uk |

| N-Nitrosaccharin | HFIP, 55 °C or [Mg(ClO₄)₂], MeCN, 85 °C | Bench-stable reagent, mild conditions, high functional group tolerance. nih.gov |

| tert-Butyl nitrite (B80452) / Co(NO₃)₂·6H₂O | Catalytic | Used for site-selective nitration of specific heterocycles like indoles. sci-hub.se |

| Copper Nitrate / K₂S₂O₈ | Catalytic | Enables mono-nitration under specific conditions. sci-hub.se |

Methodologies for Installing the Methoxymethyl Moiety on Aromatic Scaffolds

The methoxymethyl group (MOM) is typically installed not by direct reaction on the aromatic ring, but by modifying a precursor functional group, most commonly a hydroxyl group.

Protecting Group Strategies for Hydroxyl Precursors

The methoxymethyl ether is widely used as a protecting group for alcohols and phenols due to its stability under a range of conditions, particularly basic, oxidizing, and reducing environments. adichemistry.comnih.gov The synthesis of an aromatic MOM ether, therefore, begins with the corresponding phenol. The hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then reacts with a methoxymethylating agent.

A common and effective method involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane. wikipedia.org Another frequently used system employs sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF). highfine.com

The MOM group is classified as an acetal (B89532) and is sensitive to acidic conditions, which are used for its removal (deprotection). adichemistry.comwikipedia.org It is generally stable in conditions ranging from pH 4 to 12. adichemistry.com

| Reagent System | Typical Conditions | Application Notes |

|---|---|---|

| CH₃OCH₂Cl (MOM-Cl) / DIPEA | CH₂Cl₂, Room Temperature | Very common, mild conditions suitable for many substrates. wikipedia.org |

| CH₃OCH₂Cl (MOM-Cl) / NaH | THF | Uses a strong base, suitable for less acidic hydroxyls. highfine.com |

| CH₂(OCH₃)₂ (Dimethoxymethane) / P₂O₅ | CHCl₃, 25 °C | An alternative to the carcinogenic MOM-Cl. adichemistry.com |

Direct Introduction Approaches for Methoxymethyl Ethers

The direct introduction of a methoxymethyl group onto an aromatic ring via electrophilic substitution (a Friedel-Crafts-type reaction) is not a common or synthetically useful strategy. Such reactions typically require a strong electrophile, like that generated from methoxymethyl chloride and a Lewis acid. However, these reactions are often plagued by side reactions, lack of regiochemical control, and the high reactivity of the methoxymethylating agent, which is a potent carcinogen. wikipedia.org

Given these significant drawbacks, the far more reliable and controllable method is the protection of a pre-existing phenolic hydroxyl group, as described in the previous section. This two-step sequence (introduction of a hydroxyl group followed by its protection as a MOM ether) provides a much cleaner and more predictable route to aromatic methoxymethyl ethers.

Bromination Techniques for Functionalized Benzenes

Bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. khanacademy.org The most common method involves the reaction of the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). brainly.comlibretexts.org The Lewis acid polarizes the Br-Br bond, generating a strong electrophile (formally "Br⁺") that is attacked by the benzene (B151609) ring. libretexts.orgchemistrystudent.com

The regioselectivity of bromination is governed by the same principles that control nitration. Existing substituents on the ring direct the incoming bromine atom. For a substrate that already contains a nitro group and a methoxymethyl group, their directing effects would be considered:

Nitro Group (-NO₂): Strongly deactivating and a meta-director.

Methoxymethyl Group (-CH₂OCH₃): Activating and an ortho-, para-director.

In a scenario where a compound like 3-(methoxymethyl)-5-nitrobenzene is to be brominated, the activating ortho-, para-directing methoxymethyl group would direct the incoming bromine to the positions ortho to it (positions 2 and 4).

An alternative to Br₂/FeBr₃ is the use of N-bromosuccinimide (NBS), often in the presence of a catalyst like silica (B1680970) gel. nih.gov NBS is a convenient and safer source of electrophilic bromine and can provide high regioselectivity, particularly for activated aromatic rings. nih.gov

| Reagent/System | Typical Conditions | Application Notes |

|---|---|---|

| Br₂ / FeBr₃ | Organic solvent (e.g., CCl₄, CHCl₃) | Standard method for brominating both activated and deactivated rings. brainly.com |

| N-Bromosuccinimide (NBS) / Silica Gel | Acetonitrile or THF | Milder alternative, good for regioselective bromination of activated rings. nih.gov |

| Tetraalkylammonium tribromides | Varies | Can provide high para-selectivity for certain substrates like phenols. nih.gov |

Electrophilic Aromatic Bromination Considerations

Electrophilic aromatic substitution is a fundamental process for functionalizing aromatic rings. nih.govmsu.edu In the context of synthesizing 1-bromo-3-(methoxymethyl)-5-nitrobenzene, the key step often involves the bromination of a disubstituted precursor, namely 3-(methoxymethyl)-1-nitrobenzene. The success and regioselectivity of this reaction are governed by the directing effects of the substituents already on the aromatic ring.

The two directing groups are the nitro group (-NO₂) and the methoxymethyl group (-CH₂OCH₃).

Nitro Group (-NO₂): This group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It withdraws electron density from the benzene ring, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus it directs incoming electrophiles to the meta position. rsc.orglibretexts.org

Methoxymethyl Group (-CH₂OCH₃): This group's effect is more nuanced. The ether oxygen has lone pairs that can be donated into the ring via resonance, which is an activating effect. However, the oxygen is also electronegative, leading to an inductive withdrawing effect. Typically, for alkoxy groups (-OR) directly attached to the ring, the resonance effect dominates, making them strong activating, ortho-, para- directing groups. nih.gov For the methoxymethyl group, the activating resonance effect is still operative, directing incoming electrophiles to the ortho and para positions.

When both groups are present on the ring in a meta-relationship as in 3-(methoxymethyl)-1-nitrobenzene, their directing effects are synergistic for the bromination at the C-5 position.

The nitro group at C-1 directs the incoming bromine electrophile to C-3 (blocked) and C-5.

The methoxymethyl group at C-3 directs the incoming bromine electrophile to C-5 (para) and C-1 (ortho, blocked).

Therefore, both groups cooperatively direct the bromination to the desired C-5 position, suggesting that a direct electrophilic bromination of 3-(methoxymethyl)-1-nitrobenzene should proceed with high regioselectivity. The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or with N-Bromosuccinimide (NBS) in the presence of an acid catalyst. wvu.edu

| Substituent | Electronic Effect | Directing Influence |

| Nitro (-NO₂) | Strong deactivator | Meta |

| Methoxymethyl (-CH₂OCH₃) | Activator | Ortho, Para |

Convergent and Linear Multi-Step Synthetic Pathways to 1-Bromo-3-(methoxymethyl)-5-nitrobenzene

The construction of 1-bromo-3-(methoxymethyl)-5-nitrobenzene from simple precursors is a multi-step process. Synthetic strategies can be broadly categorized as either linear or convergent. scholarsresearchlibrary.com

Convergent Synthesis: This strategy involves the independent synthesis of different fragments of the target molecule, which are then combined in one or more final steps. This approach is generally more efficient for highly complex molecules. scholarsresearchlibrary.com

For a relatively small molecule like 1-bromo-3-(methoxymethyl)-5-nitrobenzene, a linear pathway is the most common and practical approach. A plausible linear synthesis is outlined below, based on the strategic introduction of the three functional groups.

Strategic Order of Functional Group Introduction

The order in which the functional groups are introduced onto the benzene ring is the most critical aspect of the synthesis, as it determines the final substitution pattern. libretexts.orglumenlearning.com A logical and efficient pathway would proceed as follows:

Nitration: The synthesis can begin with a precursor that allows for the introduction of the methoxymethyl group, such as 3-methyl-1-nitrobenzene (m-nitrotoluene). The nitro group is installed first to establish the meta-relationship required for the final product.

Side-Chain Functionalization: The methyl group of m-nitrotoluene can be converted into the methoxymethyl group. This is typically a two-step process:

a. Radical Bromination: The methyl group is first brominated using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) and light. This reaction selectively brominates the benzylic position to yield 3-(bromomethyl)-1-nitrobenzene.

b. Williamson Ether Synthesis: The resulting benzyl (B1604629) bromide is then treated with sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like methanol. This is a classic Sₙ2 reaction where the methoxide ion displaces the bromide, forming the desired 3-(methoxymethyl)-1-nitrobenzene intermediate.

Electrophilic Bromination: The final step is the bromination of the aromatic ring. As discussed in section 2.3.1, the directing effects of the existing nitro and methoxymethyl groups are convergent, strongly favoring the introduction of the bromine atom at the C-5 position. This reaction can be performed with Br₂/FeBr₃ or NBS/H₂SO₄ to yield the final product, 1-bromo-3-(methoxymethyl)-5-nitrobenzene.

This sequence is strategic because it correctly installs the groups with the desired 1,3,5-substitution pattern by leveraging the directing effects at each stage. Attempting the reactions in a different order, such as brominating benzene first, would lead to ortho/para mixtures that are not on the pathway to the desired meta-substituted product. lumenlearning.com

Optimization of Reaction Sequences for Yield and Selectivity

The table below summarizes key optimization parameters for the proposed synthetic pathway.

| Step | Reaction | Reagents & Conditions | Key Optimization Parameters | Potential Side Reactions |

| 1 | Side-Chain Bromination | m-Nitrotoluene + NBS, Radical Initiator (AIBN), CCl₄, heat/light | - Molar ratio of NBS to prevent di-bromination.- Choice and concentration of the radical initiator.- Efficient removal of succinimide (B58015) byproduct. | Di- and tri-bromination of the methyl group; aromatic bromination if conditions are not controlled. |

| 2 | Williamson Ether Synthesis | 3-(Bromomethyl)-1-nitrobenzene + NaOCH₃, Methanol, reflux | - Use of a dry, polar aprotic solvent can accelerate Sₙ2 reactions.- Temperature control to prevent elimination side reactions (not significant here).- Ensuring complete consumption of the starting bromide. | Incomplete reaction; potential for elimination if the structure were more complex. |

| 3 | Aromatic Bromination | 3-(Methoxymethyl)-1-nitrobenzene + Br₂/FeBr₃ or NBS/H₂SO₄ | - Choice of brominating agent and catalyst to control reactivity.- Temperature control is crucial; lower temperatures can increase selectivity. nih.gov- Reaction time to prevent over-bromination (di-bromination). | Formation of other isomers (minor); di-bromination of the ring. |

By carefully controlling these parameters, chemists can optimize the reaction sequence to produce 1-bromo-3-(methoxymethyl)-5-nitrobenzene with high yield and purity, avoiding the formation of undesirable isomers or byproducts.

Based on a comprehensive review of available scientific literature, there is insufficient specific data for the compound 1-Bromo-3-(methoxymethyl)-5-nitrobenzene to generate a detailed article that adheres to the strict outline provided. The vast majority of published research focuses on the closely related analogue, 1-Bromo-3-methoxy-5-nitrobenzene .

Due to the explicit instruction to focus solely on "1-Bromo-3-(methoxymethyl)-5-nitrobenzene" and to not introduce information outside the specified scope, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the requested chemical transformations. Extrapolating reactivity data from the methoxy (B1213986) analogue would be speculative and would not meet the required standard of scientific accuracy for the specific compound .

Therefore, the requested article cannot be generated at this time.

Reactivity Profiles and Chemical Transformations of 1 Bromo 3 Methoxymethyl 5 Nitrobenzene

Reactions of the Nitro Group in 1-Bromo-3-(methoxymethyl)-5-nitrobenzene

Electrophilic Transformations of the Nitroarene

Electrophilic aromatic substitution (EAS) on the 1-bromo-3-(methoxymethyl)-5-nitrobenzene ring is significantly influenced by the directing effects of the existing substituents. The aromatic ring is heavily deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the nitro group and the bromine atom. msu.edulibretexts.org The nitro group is a powerful deactivating group and a meta-director. The bromine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. The methoxymethyl group, behaving like a substituted alkyl group, is a weak activator and an ortho, para-director.

The potential sites for electrophilic attack are the C2, C4, and C6 positions. However, C2 is sterically hindered by the two adjacent substituents. Therefore, substitution is most likely to occur at the C4 and C6 positions. The directing effects of the substituents on these positions are as follows:

Nitro group (-NO₂ at C5): Strongly deactivates the entire ring, especially the ortho (C4, C6) and para (C1) positions. It directs incoming electrophiles to the meta positions (C1, C3), which are already substituted.

Bromo group (-Br at C1): Deactivates the ring through its inductive effect but directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions via its resonance effect.

Methoxymethyl group (-CH₂OCH₃ at C3): Functions as a weak ortho, para-director, guiding incoming electrophiles to positions C2, C4, and C6.

Considering these combined effects, the bromine and methoxymethyl groups direct towards C4 and C6, while the nitro group deactivates these same positions. The outcome of an electrophilic substitution reaction would therefore depend on the reaction conditions and the nature of the electrophile, but it would be significantly slower than the substitution on benzene (B151609) itself. msu.edu

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Directing Influence from -Br (at C1) | Directing Influence from -CH₂OCH₃ (at C3) | Directing Influence from -NO₂ (at C5) | Overall Predicted Reactivity |

| C2 | Ortho (Favorable) | Ortho (Favorable) | Ortho (Unfavorable) | Highly Unlikely (Steric Hindrance) |

| C4 | Para (Favorable) | Ortho (Favorable) | Ortho (Unfavorable) | Possible (Deactivated) |

| C6 | Ortho (Favorable) | Para (Favorable) | Ortho (Unfavorable) | Possible (Deactivated) |

Chemical Behavior and Functionalization of the Methoxymethyl Ether

The methoxymethyl group in 1-bromo-3-(methoxymethyl)-5-nitrobenzene is a benzylic ether. Its chemical behavior is primarily characterized by reactions at the benzylic carbon, including cleavage to the corresponding benzyl (B1604629) alcohol and potential derivatization through oxidation or substitution.

The cleavage of the benzylic methoxymethyl ether to yield 3-bromo-5-nitrobenzyl alcohol is a key transformation. Several methods are available for the deprotection of benzylic ethers, though the presence of a reducible nitro group and a deactivating electronic environment must be considered.

Acid-Catalyzed Cleavage: Benzylic ethers can be cleaved under acidic conditions, often using Brønsted or Lewis acids. Reagents such as trifluoroacetic acid (TFA), hydrochloric acid, or boron tribromide (BBr₃) can facilitate this transformation. organic-chemistry.org

Oxidative Cleavage: A common method for deprotecting benzyl ethers, especially on electron-deficient rings, involves oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this purpose and can be selective for benzylic ethers over other functional groups. organic-chemistry.org

Catalytic Hydrogenolysis: While a standard method for benzyl ether cleavage, catalytic hydrogenolysis (e.g., H₂, Pd/C) would likely also reduce the nitro group to an amine. thieme-connect.de Selective conditions would be required to favor ether cleavage without affecting the nitro functionality.

Table 2: Selected Deprotection Strategies for the Methoxymethyl Group

| Method | Reagent(s) | Conditions | Potential Side Reactions / Considerations |

| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA), BBr₃, TiCl₄ | Varies (mild to harsh) | Requires stability of other functional groups to acid. |

| Oxidative Cleavage | DDQ | Mild, often room temperature | Generally chemoselective for benzylic ethers. organic-chemistry.org |

| Hydrogenolysis | H₂, Pd/C | Atmospheric or high pressure | Concurrent reduction of the nitro group is highly probable. thieme-connect.de |

Direct derivatization of the methoxymethyl group can provide alternative synthetic routes. The primary site of reactivity is the benzylic carbon atom.

Oxidation: The benzylic ether can be oxidized to afford the corresponding carbonyl compounds. Depending on the oxidant and reaction conditions, either 3-bromo-5-nitrobenzaldehyde (B1283693) or 3-bromo-5-nitrobenzoic acid could be formed. Oxidizing agents such as ozone or 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can be used for this type of transformation. organic-chemistry.org

Acid-Catalyzed Self-Condensation: In the presence of strong acid catalysts like p-toluenesulfonic acid, benzyl methyl ethers can undergo self-condensation reactions to form hyper-cross-linked polymers. researchgate.net This represents a potential polymerization pathway for 1-bromo-3-(methoxymethyl)-5-nitrobenzene.

Radical Halogenation: Free-radical bromination (e.g., using N-bromosuccinimide and a radical initiator) could potentially substitute a hydrogen atom on the benzylic carbon. However, the strongly deactivated nature of the aromatic ring may render this transformation difficult.

Synergistic and Antagonistic Electronic Effects of Substituents on Aromatic Reactivitymsu.edu

Inductive Effect (-I): This is the withdrawal of electron density through the sigma bonds. The nitro group has a very strong -I effect, the bromine atom has a strong -I effect, and the oxygen in the methoxymethyl group exerts a moderate -I effect. libretexts.org

Resonance/Mesomeric Effect (±M): This is the donation or withdrawal of electron density through the pi system.

The nitro group has a strong electron-withdrawing resonance effect (-M), delocalizing ring electron density onto its oxygen atoms. minia.edu.eg

The bromo group has a weak electron-donating resonance effect (+M) due to its lone pairs, but this is outweighed by its strong -I effect. libretexts.org

The methoxymethyl group does not have a direct resonance interaction with the ring because the ether oxygen is separated by a methylene (B1212753) (-CH₂) bridge. Its electronic influence is primarily inductive and through weak hyperconjugation.

Synergistic Effects: The strong -I and -M effects of the nitro group and the strong -I effect of the bromine atom work synergistically to make the aromatic ring extremely electron-deficient and thus highly deactivated towards electrophilic substitution.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence (EAS) |

| -NO₂ | C5 | Strong Withdrawal (-I) | Strong Withdrawal (-M) | Strongly Deactivating | Meta |

| -Br | C1 | Strong Withdrawal (-I) | Weak Donation (+M) | Deactivating | Ortho, Para |

| -CH₂OCH₃ | C3 | Weak Withdrawal (-I) | None (insulated) | Weakly Deactivating | Ortho, Para |

Advanced Applications and Role As a Synthetic Intermediate

Utility of 1-Bromo-3-(methoxymethyl)-5-nitrobenzene in Complex Molecule Synthesis

There is no specific information available in the public scientific literature detailing the use of 1-Bromo-3-(methoxymethyl)-5-nitrobenzene in the synthesis of complex molecules. While related bromo-nitroaromatic compounds are common intermediates, the applications for this specific molecule with the methoxymethyl group are not documented in available resources.

Precursor for Nitrogen-Containing Heterocycles

No research articles, patents, or synthetic methodologies were found that describe the use of 1-Bromo-3-(methoxymethyl)-5-nitrobenzene as a direct precursor for the synthesis of nitrogen-containing heterocycles. General synthetic pathways exist for creating heterocycles from bromo-nitroaromatic compounds, but specific examples or studies involving the title compound are absent from the literature.

Building Block for Substituted Biphenyls and Diaryl Ethers

There is no documented evidence or specific research outlining the use of 1-Bromo-3-(methoxymethyl)-5-nitrobenzene as a building block for creating substituted biphenyls or diaryl ethers. While the bromo-substituent suggests potential for cross-coupling reactions (e.g., Suzuki or Ullmann couplings) to form such structures, no published examples of these reactions using this particular compound could be located.

Potential in Fine Chemical Synthesis

While the functional groups present on 1-Bromo-3-(methoxymethyl)-5-nitrobenzene suggest it could theoretically serve as an intermediate in fine chemical synthesis, there are no specific examples, applications, or research findings in the available literature to support this potential. Its role in the synthesis of high-value, pure chemical substances is not documented.

Data Tables

Due to the absence of research data for 1-Bromo-3-(methoxymethyl)-5-nitrobenzene in the specified applications, no data tables can be generated.

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes

Traditional synthetic routes to functionalized nitroaromatic compounds often rely on harsh conditions and hazardous reagents, such as strong acids for nitration and bulk bromine for halogenation. Future research must prioritize the development of environmentally benign and efficient synthetic pathways to 1-Bromo-3-(methoxymethyl)-5-nitrobenzene.

Key research objectives in this area include:

Catalytic Hydrogenation Techniques: The selective reduction of the nitro group is a critical transformation. Future work could focus on adapting green methods like catalytic transfer hydrogenation, which uses sustainable hydrogen sources like formic acid or isopropanol (B130326) in conjunction with earth-abundant metal catalysts. rsc.orgresearchgate.net Recent advancements have demonstrated the efficacy of cobalt-based nanocatalysts for the chemoselective reduction of nitroarenes, a methodology that could be tailored for this specific molecule. rsc.orgresearchgate.net

Photocatalytic Methods: Visible-light photocatalysis represents a frontier in green chemistry. Research into using simple organic dyes like eosin (B541160) Y with a mild reducing agent could enable the highly selective hydrogenation of the nitro group under ambient conditions, powered by green LED light. rsc.org This approach avoids the need for high-pressure hydrogen gas or stoichiometric metallic reductants.

Enzyme-Catalyzed Processes: Biocatalysis offers unparalleled selectivity under mild conditions. Exploring nitroreductase enzymes for the selective reduction of the nitro group or halogenating enzymes for the bromination step could provide highly sustainable synthetic alternatives.

Flow Chemistry Synthesis: Transitioning from batch to continuous flow processing can enhance safety, improve reaction control, and increase efficiency. A future multi-step flow synthesis could integrate the nitration, bromination, and methoxymethylation steps, minimizing waste and operator exposure.

| Synthetic Approach | Potential Reagents & Conditions | Key Advantages | Research Challenges |

|---|---|---|---|

| Traditional Synthesis | HNO₃/H₂SO₄; Br₂/FeBr₃; Formaldehyde/MeOH | Established methodology | Harsh conditions, hazardous waste, low selectivity |

| Catalytic Transfer Hydrogenation | Formic acid, Co₃O₄-based nanocatalyst | High chemoselectivity, avoids H₂ gas, reusable catalyst. rsc.org | Catalyst synthesis and optimization for the specific substrate |

| Photocatalytic Reduction | Eosin Y, TEOA, Green LED light | Uses visible light, mild conditions, high selectivity for nitro group. rsc.org | Quantum yield optimization, scalability |

| Flow Chemistry | Immobilized catalysts and reagents in microreactors | Enhanced safety, precise control, improved yield, easy scale-up | Reactor design, optimization of multi-step integration |

Exploration of Novel Reactivity and Catalytic Systems

The unique arrangement of functional groups in 1-Bromo-3-(methoxymethyl)-5-nitrobenzene allows for a diverse range of chemical transformations. Future research should aim to unlock this synthetic potential by exploring novel reactions and developing bespoke catalytic systems.

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are prime candidates for investigation. nih.gov Research should focus on developing catalyst systems, potentially using advanced phosphine (B1218219) ligands, that are tolerant of the nitro and methoxymethyl groups and can achieve high yields under mild conditions. uzh.chsemanticscholar.org The development of methods for coupling with unprotected anilines or complex boronic esters could be particularly valuable. nih.gov

Selective Functionalization: The nitro group strongly influences the ring's electronics, making it a director for certain reactions and a precursor to an amino group. The differential reactivity of the bromo and nitro groups towards nucleophilic aromatic substitution presents an opportunity for sequential, selective functionalization. researchgate.net

Benzylic Position Reactivity: The methoxymethyl group contains a benzylic ether linkage. Research could explore the reactivity at the benzylic carbon. For instance, methods for oxidative debenzylation could convert the methoxymethyl group into a hydroxyl group, providing another point for molecular diversification. organic-chemistry.org Furthermore, the reactivity of this benzylic position towards radical species could be investigated. rsc.org

| Reaction Type | Target Group | Potential Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | -Br | Pd(OAc)₂ with phosphine ligands (e.g., dppf) | Aryl- or vinyl-substituted derivatives |

| Buchwald-Hartwig Amination | -Br | Pd₂(dba)₃ with specialized ligands (e.g., XPhos) | N-Aryl or N-alkyl amine derivatives |

| Nitro Group Reduction | -NO₂ | Co-based nanocatalysts with a hydrogen donor | 3-Bromo-5-(methoxymethyl)aniline. rsc.org |

| Oxidative Debenzylation | -CH₂OCH₃ | Oxoammonium salts (e.g., Bobbitt's salt) | 3-Bromo-5-formyl-1-nitrobenzene or 3-Bromo-5-hydroxy-1-nitrobenzene derivatives |

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and guiding experimental design, thereby reducing costs and accelerating development.

Property Prediction: DFT calculations can be employed to determine the electronic properties of 1-Bromo-3-(methoxymethyl)-5-nitrobenzene. nih.gov Parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution can provide insights into the molecule's reactivity, stability, and potential applications in materials science. mdpi.com Such studies can predict which atomic sites are most susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies. nih.gov

Reaction Mechanism and Design: Computational modeling can be used to simulate reaction pathways and transition states for the synthesis and subsequent functionalization of the molecule. bohrium.com For instance, modeling the energy barriers for different cross-coupling catalysts or predicting the regioselectivity of further aromatic substitutions can help in selecting the optimal experimental conditions. rsc.org This predictive power is crucial for designing efficient synthetic routes and exploring novel reactivity. openmedicinalchemistryjournal.com

Structure-Activity Relationships: By calculating various electronic and structural descriptors for a series of virtual derivatives of the target molecule, Quantitative Structure-Activity Relationship (QSAR) models can be developed. This approach is invaluable in fields like medicinal chemistry and materials design for predicting the biological activity or physical properties of new compounds before their synthesis. nih.gov

| Computational Method | Parameter to Calculate | Predicted Property / Significance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Electronic excitability, kinetic stability, potential for use in electronic materials. mdpi.com |

| DFT / Molecular Dynamics | Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. nih.gov |

| Transition State Theory (via DFT) | Reaction Energy Barriers (ΔG‡) | Predicts reaction rates and feasibility of different synthetic pathways, aids in catalyst selection. rsc.org |

| DFT | Binding Energies | Models interaction with surfaces or biological targets, relevant for catalysis and drug design. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.